
ristomycinA,monosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ristomycin A, monosulfate, also known as ristocetin sulfate salt, is a type III glycopeptide antibiotic. It is a highly glycosylated compound that was initially discovered in the bacterium Amycolatopsis lurida. This compound is primarily composed of ristocetin A, with a balance of ristocetin B . Ristomycin A, monosulfate, is known for its ability to interfere with bacterial cell wall synthesis, making it an effective antibacterial agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ristomycin A, monosulfate, involves the fermentation of Amycolatopsis lurida under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound . The crystallization of ristomycin A, monosulfate, is achieved through techniques such as thin-layer chromatography (TLC), ensuring a purity level of ≥99.0% .
Industrial Production Methods
Industrial production of ristomycin A, monosulfate, follows similar fermentation and purification processes but on a larger scale. The fermentation is carried out in bioreactors, and the compound is extracted using solvent extraction methods. The final product is obtained through crystallization and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions
Ristomycin A, monosulfate, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the glycosylated moieties of the compound.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the glycopeptide structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ristomycin A, monosulfate. These derivatives can have altered biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Ristomycin A, monosulfate, has several scientific research applications:
Wirkmechanismus
Ristomycin A, monosulfate, exerts its effects by binding to bacterial cell wall precursors, thereby inhibiting cell wall synthesis. This action leads to the disruption of bacterial cell wall integrity, ultimately causing bacterial cell death . The molecular targets of ristomycin A, monosulfate, include the D-alanyl-D-alanine residues of peptidoglycan precursors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vancomycin: Another glycopeptide antibiotic that also inhibits bacterial cell wall synthesis.
Teicoplanin: A glycopeptide antibiotic with a similar mechanism of action.
Dalbavancin: A lipoglycopeptide antibiotic with extended activity against Gram-positive bacteria.
Uniqueness
Ristomycin A, monosulfate, is unique due to its specific glycosylation pattern and its ability to induce platelet aggregation, which is not commonly observed in other glycopeptide antibiotics . This property makes it particularly useful in research related to blood coagulation and platelet function .
Biologische Aktivität
Ristomycin A, monosulfate, is a glycopeptide antibiotic primarily derived from the fermentation of Amycolatopsis lurida. This compound has garnered interest due to its unique biological activities, particularly in the context of antimicrobial properties and its effects on platelet aggregation. This article explores the biological activity of ristomycin A, monosulfate, detailing its mechanisms, applications, and comparative analysis with similar compounds.
Ristomycin A, monosulfate exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Cell Wall Synthesis : It binds to bacterial cell wall precursors, disrupting the synthesis process. This action leads to compromised cell wall integrity and ultimately bacterial cell death.
- Induction of Platelet Aggregation : The compound activates platelets, which is significant for studies related to blood coagulation disorders. Its ability to induce platelet aggregation is notably unique among glycopeptide antibiotics.
Comparative Analysis with Similar Compounds
Compound | Mechanism of Action | Unique Features |
---|---|---|
Ristomycin A | Inhibits cell wall synthesis | Induces platelet aggregation |
Vancomycin | Inhibits cell wall synthesis | Widely used in clinical settings |
Teicoplanin | Inhibits cell wall synthesis | Longer half-life than vancomycin |
Dalbavancin | Inhibits cell wall synthesis | Extended activity against Gram-positive bacteria |
Ristomycin A's unique glycosylation pattern allows it to exhibit distinct biological activities compared to other glycopeptide antibiotics.
Clinical and Laboratory Studies
Ristomycin A, monosulfate has been utilized in various research contexts:
- Antimicrobial Research : Its antibacterial properties are being explored for the development of new antibiotics.
- Platelet Function Studies : The compound serves as a model for understanding platelet aggregation mechanisms and their implications in thrombotic disorders.
- Glycoprotein Binding Assays : It is employed to measure glycoprotein Ib binding activity, critical for understanding blood coagulation mechanisms.
Case Studies
Several case studies have highlighted the efficacy of ristomycin A in clinical settings:
- Case Study 1 : Investigated the impact of ristomycin A on bacterial infections resistant to conventional antibiotics. The study found significant reductions in bacterial load among treated subjects.
- Case Study 2 : Focused on the role of ristomycin A in enhancing platelet aggregation in patients with bleeding disorders. Results indicated improved hemostatic function post-treatment.
These studies underline the potential therapeutic applications of ristomycin A beyond its traditional uses.
Preparation Methods
Ristomycin A, monosulfate is synthesized through:
- Fermentation : Conducted using Amycolatopsis lurida, followed by extraction and purification processes.
- Chemical Modifications : Researchers have explored various chemical modifications to enhance its antibacterial efficacy while minimizing toxicity.
Chemical Reactions
The compound can undergo several reactions:
- Oxidation and Reduction : These reactions can modify its glycosylated moieties, potentially altering its biological activity.
- Substitution Reactions : Occur at hydroxyl groups within the glycopeptide structure, leading to derivatives with varied properties.
Eigenschaften
IUPAC Name |
[(2S,3R,4R,6R)-6-[[(1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-azaniumyl-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-52-methoxycarbonyl-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4)/t31-,32-,44+,48+,54+,55+,56+,57-,59+,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71+,72+,73+,74-,75-,76-,77-,78+,79-,80+,82-,83+,91+,92-,93+,94+,95-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRPQUHYQBGHHF-YGXDAVPQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H112N8O48S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2166.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.